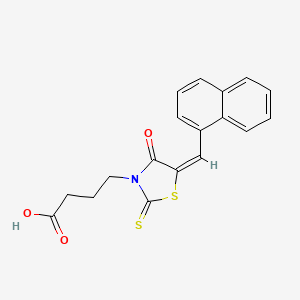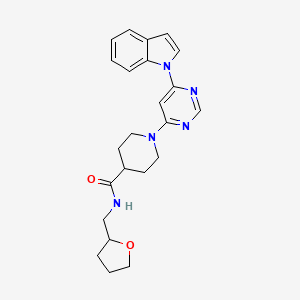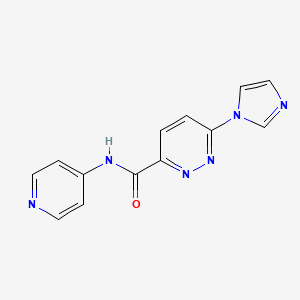![molecular formula C9H17ClN2O3S B2512534 3-Chloro-1-[4-(ethylsulfonyl)piperazino]-1-propanone CAS No. 882747-92-4](/img/structure/B2512534.png)
3-Chloro-1-[4-(ethylsulfonyl)piperazino]-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-1-[4-(ethylsulfonyl)piperazino]-1-propanone, also known as CN2097, is a chemical compound with the molecular formula C9H17ClN2O3S and a molecular weight of 268.76 . It has gained significant attention in the scientific community due to its potential applications in various fields of research and industry.
Synthesis Analysis
The synthesis of piperazine derivatives, such as 3-Chloro-1-[4-(ethylsulfonyl)piperazino]-1-propanone, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 3-Chloro-1-[4-(ethylsulfonyl)piperazino]-1-propanone is defined by its molecular formula, C9H17ClN2O3S . The average mass is 268.761 Da and the monoisotopic mass is 268.064850 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-1-[4-(ethylsulfonyl)piperazino]-1-propanone include its molecular formula, C9H17ClN2O3S, and molecular weight, 268.76 . Further details about its melting point, boiling point, density, and other physical properties were not found in the search results.科学的研究の応用
Antimalarial Applications
One of the notable applications of compounds related to 3-Chloro-1-[4-(ethylsulfonyl)piperazino]-1-propanone is in the field of antimalarial drugs. A study on the synthesis of 3-[4-(7-choloquinolin-4-yl) piperazin-1-yl] propanoic acid, an active metabolite of piperaquine, highlights its potential in this area. The synthesis method for this compound was straightforward and yielded a high output, suggesting its practical applicability in antimalarial drug production (Mi Sui-qing, 2010).
Antimuscarinic Activity
Compounds structurally similar to 3-Chloro-1-[4-(ethylsulfonyl)piperazino]-1-propanone have been studied for their antimuscarinic activity. A class of substituted 1-phenyl-3-piperazinyl-2-propanones was reported to have potential utility in treating urinary incontinence associated with bladder muscle instability. These compounds showed selectivity for M1, M2, and M3 muscarinic receptors and were tested for their in vivo effects on urinary bladder contraction, mydriasis, and salivation in guinea pigs (C. Kaiser et al., 1993).
Synthesis of Antidepressant Drugs
3-Chloro-1-phenyl-1-propanol, which is structurally related to the compound , is used as a chiral intermediate in the synthesis of antidepressant drugs. A study focused on the enzymatic synthesis of this compound using Saccharomyces cerevisiae reductase with high enantioselectivity, demonstrating its significance in pharmaceutical synthesis (Y. Choi et al., 2010).
Anticancer Applications
A study on 4-Methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenyl-propyl ester hydrochloride (TM-208), which is structurally similar, highlighted its promising anticancer activity and low toxicity. The metabolism of TM-208 was investigated in rats, providing valuable insights into its potential as an anticancer drug (Xiaomei Jiang et al., 2007).
Organic Amine Desulfurization Agents
Compounds similar to 3-Chloro-1-[4-(ethylsulfonyl)piperazino]-1-propanone have been used in the synthesis of organic amine desulfurization agents. A study demonstrated the preparation of 3-Chloro-1,2-propylene glycol, which reacts with anhydrous piperazine to produce 1,4-bis-(2,3-dihydroxypropyl)piperazine, an effective desulfurization agent (Zhao Lei-zhen, 2013).
HIV-1 Reverse Transcriptase Inhibitors
Another significant application is in the development of HIV-1 reverse transcriptase inhibitors. A variety of analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride were synthesized and evaluated for their inhibition of HIV-1 reverse transcriptase, leading to the discovery of potent inhibitors (D. Romero et al., 1994).
Separation of Azeotropic Mixtures
In the field of chemical engineering, these compounds have been used in designing mass-separating agents for the separation of propanols and water azeotropic mixtures. The study demonstrated the effectiveness of piperazine-containing Good’s buffers in this application (M. Taha, 2016).
Adenosine A2B Receptor Antagonists
1-Alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, structurally related to the compound of interest, have been developed and characterized as adenosine A2B receptor antagonists. These compounds showed subnanomolar affinity and high selectivity, making them significant in therapeutic applications (T. Borrmann et al., 2009).
Forward Osmosis in Water Treatment
A pH-responsive piperazine derivative was designed as a draw solute to remove arsenics from water through forward osmosis. This application highlights the role of such compounds in enhancing water treatment efficiency (Yanhuang Wu et al., 2019).
Carbon Dioxide Capture
Concentrated aqueous piperazine solutions, related to the compound , are used in carbon dioxide capture by absorption/stripping due to their resistance to thermal degradation and oxidation. This property allows for higher temperatures and pressures in the stripper, potentially leading to energy savings (S. Freeman et al., 2010).
特性
IUPAC Name |
3-chloro-1-(4-ethylsulfonylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClN2O3S/c1-2-16(14,15)12-7-5-11(6-8-12)9(13)3-4-10/h2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPRMGJIOQDJSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2512451.png)
![N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide](/img/structure/B2512453.png)
![[2,5-Dioxo-1-(2-phenylethyl)imidazolidin-4-yl]acetic acid](/img/structure/B2512455.png)


![Methyl 2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]benzenecarboxylate](/img/structure/B2512461.png)

![4-chloro-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide](/img/structure/B2512464.png)

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide](/img/structure/B2512466.png)
![2-(3-Tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2512471.png)
![N-(1-cyanocyclopentyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2512472.png)

